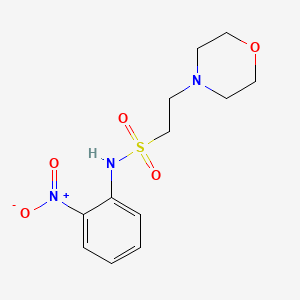

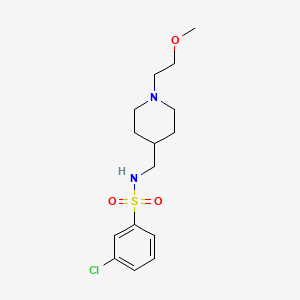

N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

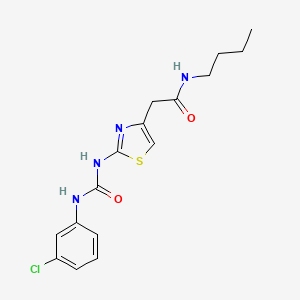

The compound “N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and heterocyclic rings. These features can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the pyridine ring could participate in electrophilic substitution reactions, while the piperidine ring could undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine and piperidine rings could influence its solubility, acidity/basicity, and reactivity .Scientific Research Applications

Synthesis and Transformation

N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide, due to its complex structure, finds applications in the synthesis and transformation of various heterocyclic systems. Research demonstrates its utility in generating a range of sulfonamide derivatives through reactions with amines, leading to the formation of alkoxymethylidene and aminomethylidene derivatives. These derivatives facilitate the synthesis of diverse heterocyclic compounds like 5-aminopyrazol-4-sulfonamides, 1,2,4-oxadiazol-3-methanesulfonamides, and 4-amino-1,2,5-oxadiazol-3-sulfonamides. Such compounds have potential applications in medicinal chemistry due to their structural diversity and reactivity towards further chemical modifications (Winterwerber, Geiger, & Otto, 2006).

Cyclisation Catalyst

It has been explored as a novel terminator in cationic cyclisations, proving particularly effective in inducing cyclisation reactions to produce complex polycyclic systems. This property is crucial for synthesizing pyrrolidines and homopiperidines, offering a promising route for developing new chemical entities with potential pharmacological applications (Haskins & Knight, 2002).

Ligand Design and Pharmacological Studies

In pharmacological research, derivatives of this compound have been utilized in the design and synthesis of ligands targeting the serotonin (5-HT) receptors. Specifically, N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has led to the identification of potent and selective 5-HT7 receptor antagonists. This highlights its role in the development of new therapeutic agents for CNS disorders, demonstrating the compound's versatility in drug discovery (Canale et al., 2016).

Enantioseparation

Moreover, its derivatives have been applied in the field of analytical chemistry, particularly in the enantioseparation of active pharmaceutical ingredients (APIs) and their intermediates. This involves the use of reversed phase and normal phase liquid chromatography, demonstrating the compound's utility in analytical methodologies crucial for pharmaceutical development (Zhou et al., 2010).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with a variety of biological targets .

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .

Biochemical Pathways

Given its structure, it may potentially influence a variety of pathways, depending on its specific targets .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .

Result of Action

Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Future Directions

properties

IUPAC Name |

N-[2-[4-(5-cyanopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-18(24(2,21)22)11-15(20)19-7-5-13(6-8-19)23-14-4-3-12(9-16)10-17-14/h3-4,10,13H,5-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNRAQPZJIXXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2764993.png)

![5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2764994.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)

![(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2765000.png)

![2-{4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B2765013.png)